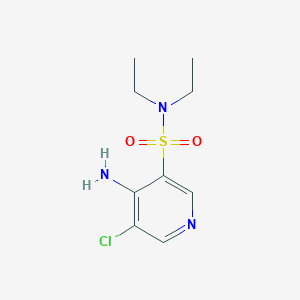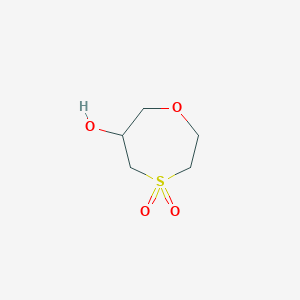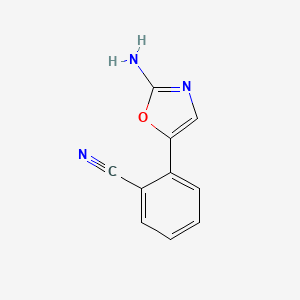![molecular formula C8H13NO B13015625 N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13015625.png)
N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide, with the chemical formula C₉H₁₅NO, is an intriguing compound. Its systematic name reflects its structure: a bicyclic pentane ring (bicyclo[1.1.1]pentane) connected to an acetamide group. The compound’s molecular weight is approximately 153.22 g/mol .
Preparation Methods
Synthetic Routes:: The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide involves several steps. One approach is the bridge functionalization of bicyclo[1.1.1]pentane derivatives. specific synthetic routes and reaction conditions remain scarce in the literature .
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is limited. Research primarily focuses on its synthetic pathways and applications.
Chemical Reactions Analysis
Reactivity:: N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide likely undergoes various reactions, including oxidation, reduction, and substitution. detailed studies are needed to elucidate its reactivity.
Common Reagents and Conditions:: While specific reagents and conditions are not well-documented, typical organic chemistry reagents (e.g., oxidants, reducing agents, and nucleophiles) may play a role in its transformations.
Major Products:: The major products resulting from these reactions would depend on the specific reaction type and conditions. Further research is necessary to identify these products conclusively.
Scientific Research Applications
Chemistry:: Researchers may explore N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide as a building block for novel organic molecules due to its unique bicyclic structure.
Biology and Medicine:: Its potential biological applications remain speculative, but it could serve as a scaffold for drug development or as a ligand for receptors.
Industry:: Industrial applications are yet to be established, but its structural features may find use in materials science or catalysis.
Mechanism of Action
The precise mechanism by which N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide exerts its effects remains unknown. Further research is essential to uncover its molecular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are scarce, we can highlight its uniqueness as a bicyclic compound. Similar compounds include tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate (CAS: 1638767-25-5) and related derivatives .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-(1-bicyclo[1.1.1]pentanyl)-N-methylacetamide |
InChI |
InChI=1S/C8H13NO/c1-6(10)9(2)8-3-7(4-8)5-8/h7H,3-5H2,1-2H3 |
InChI Key |
FTCCEHHEYBYIGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C12CC(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015555.png)








![Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B13015608.png)

![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13015617.png)


